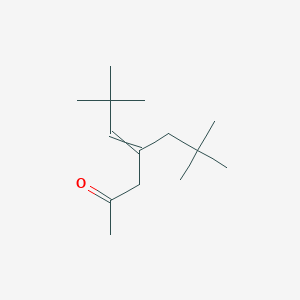
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is an organic compound characterized by its branched hydrocarbon structure. This compound is notable for its unique arrangement of carbon atoms, which includes a heptene backbone with dimethyl substitutions. Such structural features often impart distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable heptene precursor with 2,2-dimethylpropyl groups. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the heptene and facilitate the nucleophilic attack by the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as palladium or nickel, may also be employed to enhance the efficiency of the alkylation process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane: Shares the dimethylpropyl group but lacks the heptene backbone.
6,6-Dimethylheptane: Similar backbone structure but without the double bond and dimethylpropyl group.
4-Methylhept-4-en-2-one: Contains a similar heptene backbone but with different substituents.
Uniqueness
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is unique due to its specific combination of a heptene backbone with dimethyl and dimethylpropyl substitutions. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
83810-25-7 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-6,6-dimethylhept-4-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(15)8-12(9-13(2,3)4)10-14(5,6)7/h9H,8,10H2,1-7H3 |
InChI Key |
ALQODBSFHNNFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















